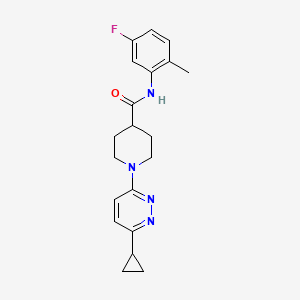

1-(6-cyclopropylpyridazin-3-yl)-N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(6-cyclopropylpyridazin-3-yl)-N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O/c1-13-2-5-16(21)12-18(13)22-20(26)15-8-10-25(11-9-15)19-7-6-17(23-24-19)14-3-4-14/h2,5-7,12,14-15H,3-4,8-11H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEWZORQWFVMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Cyclopropylpyridazin-3-yl)-N-(5-fluoro-2-methylphenyl)piperidine-4-carboxamide is a compound of interest due to its potential pharmacological properties. This article details its biological activity, synthesis, and structure-activity relationships, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives characterized by a cyclopropyl substitution on the pyridazine ring and a fluorinated phenyl group. Its molecular formula is with a molecular weight of approximately 410.5 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. The following sections summarize key findings regarding its biological activity.

Table 1: Summary of Biological Activities

The compound acts primarily as a reversible inhibitor of MAO-B, with studies demonstrating competitive inhibition. Molecular docking studies reveal strong binding affinity to the active site of MAO-B, indicating that structural modifications can enhance selectivity and potency.

Case Study: MAO Inhibition

In a study evaluating various derivatives, it was found that this compound showed superior inhibitory action compared to other tested compounds. The IC50 values were significantly lower than those of standard inhibitors, suggesting its potential as a lead compound for treating neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperidine and pyridazine rings can significantly affect biological activity. For instance:

- Cyclopropyl Substitution : Enhances binding affinity to MAO-B.

- Fluorination : Increases lipophilicity, improving membrane permeability and bioavailability.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl Group | Increased MAO-B inhibition |

| Fluorine at Para Position | Enhanced selectivity for MAO-B |

| Methyl Group on Piperidine | Improved overall stability |

Toxicity and Safety Profile

Preliminary toxicity assessments using L929 fibroblast cells indicated that the compound has a high safety margin, with no significant cytotoxic effects observed at concentrations up to 120 µM. This suggests favorable pharmacological properties for further development.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Functional Group Impact on Bioactivity

- Cyclopropylpyridazine vs. Oxazole/Aryl Groups : The cyclopropylpyridazine moiety in the target compound may confer distinct binding kinetics compared to oxazole-based analogs () due to its planar heterocyclic structure and reduced steric hindrance. Oxazole-containing compounds exhibit stronger HCV inhibition, suggesting that pyridazine derivatives might target alternative viral or cellular pathways .

- Fluorinated Aryl vs.

- Amide vs. Carbamate Linkers : Unlike carbamate-linked compounds (), the direct amide bond in the target compound improves hydrolytic stability and simplifies synthetic routes .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity (logP) : The target compound (estimated logP ~3.5) is less lipophilic than the diphenylpropyl analog (logP ~5.2, ) but more lipophilic than the carbamoylphenyl derivative (logP ~2.8, ), balancing membrane permeability and aqueous solubility .

- Molecular Weight : At 362.43 Da, the target compound adheres more closely to Lipinski’s rule of five (<500 Da) compared to HCV inhibitors in (>500 Da), suggesting better oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.